molecular formula C22H23N3O4S B2912837 methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251694-96-8

methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2912837
CAS No.: 1251694-96-8
M. Wt: 425.5
InChI Key: ZTTAFRLGTGJXNW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. The ethoxyphenylamino group and the sulfanyl group attached to the benzodiazepine ring could potentially alter its properties and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodiazepine core is a bicyclic structure, and the additional groups would add to this complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of benzothiazepine derivatives, which are structurally related to the compound , has been explored in various studies. These derivatives have been synthesized through reactions involving specific thiols with acrylic acid or other reagents, leading to the formation of benzothiazepine or thiazepinone compounds with potential for further chemical modifications and applications in pharmaceuticals and materials science (Rutkauskas et al., 2008), (Ukrainets et al., 2014).

Applications in Material Science

Research on benzothiazepine derivatives has also extended to applications in material science, such as corrosion inhibition. Studies have demonstrated the efficacy of benzothiazepine compounds in protecting metals against corrosion in acidic environments, highlighting their potential as protective agents in industrial applications (Sasikala et al., 2016).

Antimicrobial and Pharmacological Activities

Some benzothiazepine derivatives have been evaluated for their antimicrobial properties, showing effectiveness against a range of microbial strains. This suggests potential for the development of new antimicrobial agents based on these chemical structures (Singh et al., 2002), (Wardkhan et al., 2008).

Mechanism of Action

If this compound behaves similarly to other benzodiazepines, it might act on the central nervous system, possibly as a sedative or anti-anxiety agent. The exact mechanism of action would depend on how the additional functional groups interact with biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to comment on the exact hazards this compound might pose .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for potential use in medical or pharmaceutical applications .

Properties

IUPAC Name

methyl 2-[4-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-29-19-11-7-6-10-18(19)24-20(26)14-30-21-12-15(13-22(27)28-2)23-16-8-4-5-9-17(16)25-21/h4-12,23H,3,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTAFRLGTGJXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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